(3-Carbamoylallyl)trimethylammonium
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-4-amino-4-oxobut-2-enyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2,3)6-4-5-7(8)10/h4-5H,6H2,1-3H3,(H-,8,10)/p+1/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOOWCVDRGMJL-SNAWJCMRSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857162-57-3 | |
| Record name | (3-Carbamoylallyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857162573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-CARBAMOYLALLYL)TRIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2Y493KZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization of 3 Carbamoylallyl Trimethylammonium
Synthetic Pathways and Methodologies for (3-Carbamoylallyl)trimethylammonium
The construction of the this compound molecule can be approached through direct chemical synthesis or by investigating its formation within biological systems.
De Novo Synthetic Approaches and Optimization
The primary laboratory synthesis of this compound is a multi-step process that begins with readily available precursors. A common de novo pathway involves a sequential carbamoylation and quaternization strategy.
The key steps in this synthetic route are:
Starting Material Selection : The synthesis typically commences with allylamine (B125299) (CH₂=CH-CH₂-NH₂), which provides the core allyl structure.
Carbamoylation : The allylamine is reacted with a suitable carbamoylating agent. This can be an isocyanate or a carbamoyl (B1232498) chloride derivative. This step must be performed under carefully controlled temperature and pH conditions to form the N-allylurea (carbamoylallyl) intermediate while preventing unwanted polymerization or side reactions involving the reactive allyl group.
Quaternization : The N-allylurea intermediate is then subjected to quaternization. This is achieved by reacting it with trimethylamine (B31210) or another appropriate methylating agent to introduce the trimethylammonium cation, yielding the final product. wikipedia.org
Optimization of this process focuses on maximizing yield and purity. A solvent-mediated crystallization technique, using organic solvents like chloroform (B151607) under vacuum, has been shown to be effective for producing an anhydrous, crystalline product. wikipedia.org Post-synthesis purification is critical and often involves recrystallization or column chromatography to eliminate any unreacted precursors or byproducts. wikipedia.org
Table 1: Key Reactions in the De Novo Synthesis
| Step | Reactants | Product | Key Considerations |
|---|---|---|---|
| Carbamoylation | Allylamine, Carbamoylating Agent (e.g., Isocyanate) | N-allylurea intermediate | Controlled temperature and pH to prevent side reactions. wikipedia.org |
| Quaternization | N-allylurea, Trimethylamine/Methylating Agent | This compound | Ensures the formation of the quaternary ammonium (B1175870) salt. wikipedia.org |
Investigations into Putative Biosynthetic Routes and Precursors
This compound has been identified as an impurity of L-Carnitine, an essential cofactor in fatty acid metabolism. creative-proteomics.com This association suggests that its formation in nature may be linked to the L-carnitine biosynthetic pathway, which is highly conserved and occurs primarily in the liver and kidneys. wikipedia.orgcreative-proteomics.com
The biosynthesis of L-carnitine begins with the amino acid lysine (B10760008), which is methylated to form ε-N-trimethyllysine (TML). nih.govoregonstate.edu A series of enzymatic reactions then converts TML into L-carnitine, with γ-butyrobetaine being the immediate precursor. nih.gov
Putative Biosynthetic Origin: Given the structural similarities—both are trimethylated amino compounds—it is hypothesized that this compound could arise as a byproduct of the L-carnitine pathway. This could occur through:
An alternative enzymatic reaction acting on a known intermediate of carnitine synthesis.
The metabolic processing of a structurally related precursor.
It is noteworthy that crotonobetaine, another unsaturated analogue, is not considered an intermediate in the primary biosynthetic route to L-carnitine, suggesting that the introduction of the double bond is not a standard step in the main pathway. google.com
Table 2: Key Enzymes and Intermediates in L-Carnitine Biosynthesis
| Enzyme | Substrate | Product | Relevance to Putative Synthesis |
|---|---|---|---|
| Trimethyllysine Hydroxylase (TMLH) | ε-N-trimethyllysine (TML) | Hydroxytrimethyllysine (HTML) | TML is the foundational trimethylated precursor. creative-proteomics.comnih.gov |
| Hydroxytrimethyllysine Aldolase (HTMLA) | Hydroxytrimethyllysine (HTML) | Trimethylaminobutyraldehyde (TMABA) | This step shortens the carbon chain. creative-proteomics.comnih.gov |
| TMABA Dehydrogenase (TMABA-DH) | Trimethylaminobutyraldehyde (TMABA) | γ-Butyrobetaine (γ-BB) | Forms the direct precursor to L-Carnitine. creative-proteomics.comnih.gov |
Design and Synthesis of this compound Analogues and Derivatives
The creation of analogues and derivatives is a fundamental strategy in medicinal chemistry to explore how structural changes affect biological activity and properties.
Strategic Chemical Modifications for Structural Diversity
The core structure of this compound offers several points for modification to generate a diverse library of analogues. General strategies often involve modifying a parent molecule to incorporate the functional features of the target compound. For instance, the trimethylammonium group is a key functional moiety that can be appended to other molecular scaffolds to enhance properties like antimicrobial activity.
Examples of relevant modification strategies include:
Grafting onto Polymers : Quaternary ammonium compounds can be chemically grafted onto biopolymers like chitosan (B1678972). The synthesis of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride (HTCC) is a well-documented example where a reactive epoxide containing the trimethylammonium group is attached to the chitosan backbone. google.com This approach enhances the solubility and functionality of the base polymer.
Functionalization of Scaffolds : The trimethylammonium group can be introduced into larger, complex molecules. For example, C-terminal modifications of vancomycin (B549263) with a trimethylammonium group have been shown to enhance antimicrobial potency. wikipedia.org
Creation of Functionalized Peroxides : Water-soluble peroxides have been synthesized with a terminal trimethylammonium group, creating bifunctional molecules with potent antibacterial activity. wikipedia.org
Stereochemical Considerations in Analogue Synthesis
Stereochemistry is a critical aspect of molecular design, as different stereoisomers can have distinct biological activities. For this compound and its analogues, two main stereochemical features are of importance: the configuration of the double bond and the potential for chiral centers.
E/Z Isomerism : The IUPAC name, [(E)-4-amino-4-oxobut-2-enyl]-trimethylazanium, explicitly indicates that the naturally occurring or standard synthetic form has an (E)-configuration at the carbon-carbon double bond. wikipedia.org This refers to the trans arrangement of the substituents on the double bond. The synthesis of the corresponding (Z)-isomer (cis) would require different synthetic methods and would be considered a distinct stereoisomer.
Chiral Centers : While the parent molecule is not chiral, the synthesis of analogues could easily introduce chiral centers. For example, adding a hydroxyl group to the allyl chain would create a stereocenter. In such cases, controlling the stereochemical outcome is crucial. The stereoselective synthesis of related structures, such as trans-3-carbamoyl-β-lactams, has been achieved using chiral auxiliaries like (R)-(+)-1-phenylethylamine. nih.gov This approach induces the preferential formation of one diastereoisomer over others, demonstrating a viable strategy for controlling stereochemistry in the synthesis of complex carbamoyl-containing analogues. nih.gov
Advanced Characterization Techniques in Synthetic Verification
The confirmation of the chemical structure of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. Each method provides specific information that, when combined, allows for unambiguous structural elucidation.
The primary techniques used include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for this purpose. ¹H NMR can confirm the presence of the key functional groups, such as the protons on the allyl chain and the highly characteristic singlet peak for the nine equivalent protons of the trimethylammonium [-N(CH₃)₃] group. wikipedia.org For related quaternary ammonium compounds like GTMAC-CS, this peak appears around δ = 3.41 ppm. oregonstate.edu
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound, providing direct confirmation of the molecular formula. wikipedia.org It is also invaluable for identifying impurities and byproducts generated during synthesis. wikipedia.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this molecule, key identifiable peaks would include those for the carbamoyl group (C=O stretch) and the ammonium (N⁺) functional group. wikipedia.org
Table 3: Spectroscopic Data for Structural Verification
| Technique | Information Provided | Characteristic Signals for this compound Structure |
|---|---|---|
| ¹H NMR | Proton environment, structural connectivity | Singlet for -N(CH₃)₃ protons; distinct signals for allyl (-CH=CH-) protons. wikipedia.orgoregonstate.edu |
| ¹³C NMR | Carbon skeleton | Resonances for quaternary ammonium carbons, alkene carbons, and carbonyl carbon. |
| Mass Spec (MS) | Molecular weight, molecular formula | Molecular ion peak corresponding to the compound's exact mass. wikipedia.org |
| Infrared (IR) | Presence of functional groups | Characteristic absorption bands for C=O (carbamoyl) and N⁺ (ammonium). wikipedia.org |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule, allowing for a precise mapping of its connectivity and stereochemistry.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule would be observed. The protons of the trimethylammonium group would likely appear as a sharp singlet, integrating to nine protons, at a characteristic downfield chemical shift due to the deshielding effect of the positively charged nitrogen atom. The allylic protons would exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with neighboring protons across the double bond and on the adjacent carbon. The position and multiplicity of these signals would be crucial in confirming the presence and connectivity of the allyl group. Similarly, the protons of the carbamoyl group (-CONH₂) would present as one or two distinct signals, depending on the rate of rotation around the C-N bond.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing a count of the unique carbon environments in the molecule. The spectrum would be expected to show distinct peaks for the methyl carbons of the trimethylammonium group, the carbons of the allyl group (including the olefinic carbons), and the carbonyl carbon of the carbamoyl group. The chemical shifts of these carbon signals are highly indicative of their electronic environment. For instance, the carbonyl carbon would appear at a significantly downfield position, characteristic of its sp² hybridization and proximity to the electronegative oxygen atom.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more definitive structural assignment. COSY experiments would reveal the coupling relationships between protons, helping to trace the spin systems within the molecule and confirm the connectivity of the allylic protons. HSQC spectra would correlate each proton signal with its directly attached carbon atom, providing an unambiguous link between the ¹H and ¹³C NMR data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H NMR) |
| Trimethylammonium | -N⁺(CH₃)₃ | ~3.2 | Singlet |
| Allyl | =CH- | ~5.5 - 6.5 | Multiplet |
| Allyl | -CH₂-N⁺- | ~4.0 - 4.5 | Multiplet |
| Carbamoyl | -C(=O)NH₂ | ~6.0 - 8.0 | Broad Singlets |
| Carbonyl | -C=O | ~165 - 175 | - |
| Olefinic | =CH- | ~120 - 140 | - |
| Allylic | -CH₂- | ~60 - 70 | - |
| Methyl | -CH₃ | ~50 - 60 | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Utilization of Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of synthesized this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula with a high degree of confidence.
The mass spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion [M]⁺. The exact mass of this ion would be compared to the calculated theoretical mass to confirm the identity of the compound.
In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) can be used to probe the structure of the molecule by analyzing its fragmentation pattern. By subjecting the molecular ion to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments can provide valuable information about the connectivity of the different functional groups within the molecule.
For this compound, key fragmentation pathways would likely involve the loss of neutral molecules such as trimethylamine or the cleavage of the allylic bond. For instance, a characteristic fragment could arise from the loss of the trimethylamine group, resulting in an ion corresponding to the carbamoylallyl moiety. Another potential fragmentation pathway could be the cleavage of the C-N bond of the quaternary ammonium group, leading to the formation of a trimethylammonium ion. The observation of these specific fragment ions would provide strong evidence for the proposed structure.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure of Fragment |
| [M]⁺ | 143.12 | This compound |
| [M - N(CH₃)₃]⁺ | 84.03 | [CH₂=CH-CH₂-C(=O)NH₂]⁺ |
| [N(CH₃)₃]⁺ | 59.11 | Trimethylamine |
Note: The m/z values are calculated based on the most common isotopes.
Chromatographic Purity Assessment in Synthetic Samples
The purity of synthetically prepared this compound is a critical parameter, especially when it is used as a reference standard for impurity profiling in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of such compounds.
A suitable HPLC method for the analysis of this compound would typically employ a reversed-phase column with a polar stationary phase, such as C18, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Due to the ionic nature of the quaternary ammonium group, the addition of an ion-pairing reagent to the mobile phase may be necessary to achieve good peak shape and retention.
The detection of this compound can be challenging as it lacks a strong chromophore for UV detection at common wavelengths. Therefore, alternative detection methods such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) are often employed. These detectors are universal and provide a response proportional to the mass of the analyte, making them suitable for the quantification of non-chromophoric compounds. Alternatively, derivatization with a UV-active agent can be performed to enable UV detection.
Method validation is a crucial aspect of chromatographic purity assessment. This involves demonstrating that the analytical method is specific, linear, accurate, precise, and robust. The specificity of the method ensures that the peak corresponding to this compound is well-resolved from any potential impurities or degradation products. Linearity is established by analyzing a series of standards at different concentrations and demonstrating a linear relationship between the peak area and the concentration. Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery. Precision, both repeatability and intermediate precision, is assessed by performing multiple analyses of the same sample. Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.
The purity of a synthetic batch of this compound is typically expressed as a percentage and is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Method Parameters for the Purity Assessment of this compound
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) with or without an ion-pairing reagent |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
| Detector | ELSD, CAD, or UV (after derivatization) |
Biochemical Roles and Metabolic Pathways Involving 3 Carbamoylallyl Trimethylammonium
The Metabolic Identity of (3-Carbamoylallyl)trimethylammonium
Recent scientific inquiry has identified this compound as a notable metabolite and a biological impurity. chemicalbook.com Its presence and behavior within living systems offer a window into complex metabolic networks.
In Vivo Origins and Formation
This compound is recognized as an impurity of L-carnitine. chemicalbook.com L-carnitine is a vital cofactor in the metabolism of fatty acids, facilitating their transport across the inner mitochondrial membrane. It is primarily synthesized in the liver and kidneys and is found in high concentrations in tissues with high energy demands, such as the heart and skeletal muscles. Dietary sources of L-carnitine include red meat and dairy products. The formation of this compound as an impurity suggests its close association with the biosynthesis or degradation of L-carnitine.
A Close Tie to L-Carnitine Pathways
The connection between this compound and L-carnitine is deeply rooted in the latter's biosynthesis and catabolic pathways. L-carnitine synthesis is a multi-step process that begins with the essential amino acids lysine (B10760008) and methionine. nih.govwikipedia.org The carbon backbone of carnitine originates from lysine, while the methyl groups are donated by methionine. youtube.com This intricate pathway involves several enzymatic reactions and key intermediate molecules.
The biosynthesis of L-carnitine begins with ε-N-trimethyllysine, which is derived from the breakdown of proteins containing this modified amino acid. nih.govwikipedia.org This precursor undergoes a series of enzymatic transformations to ultimately yield L-carnitine. nih.govwikipedia.org Given that this compound is an impurity of L-carnitine, it is plausible that its formation occurs as a byproduct or a deviation within this well-established biosynthetic route. chemicalbook.com
Enzymatic Interactions and Biotransformation
The metabolic fate of this compound is dictated by its interactions with specific enzymes. Understanding these enzymatic processes is key to deciphering its biological significance.
Enzymes at the Crossroads
Research into the metabolism of trimethylammonium compounds in microorganisms like Escherichia coli has shed light on the enzymes involved in their transformation. researchgate.netnih.gov These studies have identified a pathway for the conversion of related compounds, which likely involves enzymes that could also interact with this compound. The metabolism of these compounds is often inducible and can occur under both anaerobic and aerobic conditions. researchgate.net
The Mechanics of Biotransformation
The biotransformation of trimethylammonium compounds is a subject of ongoing investigation. In E. coli, the metabolism of L-carnitine involves a two-step pathway that includes L-carnitine dehydratase and crotonobetaine reductase. researchgate.net These enzymatic reactions are part of a larger metabolic network that links the metabolism of these specialized compounds to central carbon metabolism, including glycolysis, the tricarboxylic acid cycle, and the pentose-phosphate pathway. nih.gov This integration highlights the cell's ability to process and utilize a variety of carbon and nitrogen sources.
Interplay with Related Metabolic Pathways
The presence of this compound and its connection to L-carnitine suggest a potential interplay with other related metabolic pathways. The central role of L-carnitine in fatty acid oxidation means that any compound influencing its levels or activity could have broader implications for cellular energy metabolism. chemicalbook.comnih.gov Further research is needed to fully elucidate the extent to which this compound may participate in or modulate these interconnected metabolic networks.
Influence on Fatty Acid Metabolism and Energy Homeostasis
L-Carnitine plays a crucial role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown through β-oxidation to produce energy in the form of ATP. nih.gov The presence of this compound as an impurity suggests a potential for interference with this well-established metabolic pathway.
The structural similarity of this compound to L-Carnitine raises the possibility of competitive inhibition of the enzymes and transporters involved in the carnitine shuttle system. This system is essential for the translocation of long-chain fatty acids across the inner mitochondrial membrane.
The key components of the carnitine shuttle that could be affected include:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines.
Carnitine-Acylcarnitine Translocase (CACT): This inner mitochondrial membrane protein transports acylcarnitines into the matrix in exchange for free carnitine.
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to fatty acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.
Any disruption in the function of these components can lead to a decreased rate of fatty acid oxidation, resulting in reduced energy production from fats and a potential accumulation of fatty acids in the cytoplasm. While direct studies on the inhibitory effects of this compound are not extensively documented, the principle of competitive inhibition by structurally related molecules is a well-established concept in biochemistry. For instance, the D-isomer of carnitine is known to competitively inhibit the transport of L-carnitine, leading to symptoms of L-carnitine deficiency. webmd.com
The table below outlines the potential points of interaction for this compound within the fatty acid oxidation pathway.
| Enzyme/Transporter | Location | Function | Potential Influence of this compound |
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts fatty acyl-CoA to acylcarnitine | Competitive inhibition, reducing the formation of acylcarnitine. |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix | Potential to compete with acylcarnitine for transport, slowing down fatty acid import. |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back to fatty acyl-CoA | Possible inhibition, leading to an accumulation of acylcarnitine within the matrix. |
Cross-Talk with Choline (B1196258) and Trimethylamine (B31210) Metabolism
The chemical structure of this compound features a trimethylammonium group, which is also a characteristic of choline and L-carnitine. This structural feature suggests a potential for its involvement in the metabolic pathways of choline and trimethylamine (TMA).
In the gastrointestinal tract, gut microbiota can metabolize compounds containing a trimethylammonium moiety. frontiersin.org A key enzyme in this process is choline TMA-lyase, which cleaves the C-N bond to release TMA. This microbially produced TMA is then absorbed into the bloodstream and transported to the liver.
In the liver, the flavin-containing monooxygenase 3 (FMO3) enzyme oxidizes TMA to form trimethylamine-N-oxide (TMAO). Elevated levels of TMAO in circulation have been associated with various health implications.
The potential metabolic fate of this compound in the context of choline and TMA metabolism is summarized below:
| Step | Location | Key Enzyme | Substrate | Product | Potential Role of this compound |
| 1 | Gut Lumen | Choline TMA-lyase | Choline, L-Carnitine | Trimethylamine (TMA) | Potential substrate for TMA-lyase, contributing to TMA production. |
| 2 | Liver | Flavin-containing monooxygenase 3 (FMO3) | Trimethylamine (TMA) | Trimethylamine-N-oxide (TMAO) | Indirectly contributes to TMAO formation by increasing the TMA pool. |
This interaction highlights a potential pathway by which an impurity in a nutritional supplement could influence the production of a metabolite with known systemic effects. Further research is needed to confirm whether this compound is indeed a substrate for choline TMA-lyase and to quantify its contribution to TMA and TMAO levels.
Structure Activity Relationship Sar Studies of 3 Carbamoylallyl Trimethylammonium and Its Analogues
Elucidation of Key Structural Motifs for Biological Interactions
The biological profile of (3-Carbamoylallyl)trimethylammonium is intricately linked to its unique structural components: the carbamoyl (B1232498) group, the trimethylammonium moiety, and the flexible allyl linker. The interplay of these features dictates the compound's affinity and selectivity for its biological targets.
Role of the Carbamoyl Group in Molecular Recognition
The carbamoyl group, with its hydrogen bond donor and acceptor capabilities, plays a pivotal role in the molecular recognition of this compound. This functional group can engage in specific hydrogen bonding interactions with amino acid residues within the binding site of a protein. For instance, the amide protons can act as hydrogen bond donors, while the carbonyl oxygen can serve as a hydrogen bond acceptor. These directional interactions are critical for anchoring the ligand in the correct orientation for optimal binding.
The electronic properties of the carbamoyl group also contribute to its interaction profile. The resonance delocalization of electrons across the amide bond influences its polarity and ability to participate in electrostatic interactions. The planarity of the carbamoyl group can further impose conformational constraints on the molecule, which may be advantageous for fitting into a well-defined binding pocket.
Significance of the Trimethylammonium Moiety in Binding
The positively charged trimethylammonium group is a key determinant of the binding affinity of this compound. This quaternary ammonium (B1175870) moiety primarily engages in strong electrostatic interactions, such as cation-π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, and phenylalanine) in the binding site. The permanent positive charge ensures a powerful and long-range attractive force towards negatively charged or electron-rich regions of the target protein.
Conformational Analysis and Stereochemistry of the Allyl Linker
The allyl linker provides a degree of conformational flexibility to this compound, allowing it to adopt various spatial arrangements to fit within the binding site. The presence of the double bond in the allyl group introduces a level of rigidity compared to a saturated alkyl chain, which can be crucial for pre-organizing the molecule into a bioactive conformation.
The stereochemistry of the double bond (E/Z isomerism) can significantly impact biological activity. Different isomers will present the carbamoyl and trimethylammonium groups in distinct spatial orientations, leading to variations in binding affinity and efficacy. Rotational barriers around the single bonds of the allyl linker also influence the accessible conformations and, consequently, the interaction with the biological target.
Computational Approaches to SAR Prediction and Optimization
Computational chemistry offers powerful tools for investigating the SAR of this compound at a molecular level, guiding the design of more potent and selective analogues.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking simulations can predict the preferred binding mode of this compound within the active site of a target protein. These simulations score different poses based on the calculated binding free energy, which considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This approach allows for a detailed visualization of the key interactions between the ligand and the protein, corroborating the roles of the carbamoyl and trimethylammonium groups.
Ligand-protein interaction modeling can further elucidate the dynamics of the binding process. Techniques like molecular dynamics (MD) simulations can track the conformational changes of both the ligand and the protein upon binding, providing insights into the stability of the complex and the energetic contributions of individual interactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For analogues of this compound, various molecular descriptors can be calculated, such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP).
No Information Found on this compound
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical compound this compound and its structure-activity relationship (SAR) studies.
The performed searches for "this compound structure-activity relationship," "synthesis and SAR of this compound analogs," and "chimeric compounds of this compound" did not yield any relevant results.
Consequently, it is not possible to provide an article structured around the requested outline, as no data or research findings on this compound could be located. The complete absence of information prevents the generation of content for the specified sections and subsections, including data tables and detailed research findings.
It is possible that research on this particular compound has not been published in the public domain or that the compound is known by a different name. Without any foundational information, an article on its structure-activity relationship cannot be produced.
Molecular Interactions and Biological Target Binding Investigations
Identification of Putative Biological Targets and Receptors
Comprehensive studies to identify the specific biological targets and receptors for (3-Carbamoylallyl)trimethylammonium have not been published.
There is no available information from in vitro binding assays or broad target profiling screens to identify the proteins or other macromolecules with which this compound may interact.
Similarly, reports on the use of proteomic or metabolomic approaches to uncover the biological targets of this compound are absent from the current scientific record.
Characterization of Binding Mechanisms and Affinities
Due to the lack of identified biological targets, the mechanisms and affinities of binding for this compound have not been characterized.
Without a known binding partner, the kinetic (k_on, k_off) and thermodynamic (ΔG, ΔH, ΔS) parameters of its molecular interactions have not been determined.
There is no data to support a discussion on whether this compound would act as an orthosteric or allosteric modulator of any potential biological target.
Structural Biology of this compound-Target Complexes
No crystal structures or other structural biology data for this compound in complex with a biological target have been deposited in protein data banks or published in scientific journals.
Application of X-ray Crystallography for Complex Structure Determination
Such structural data is invaluable for understanding how the compound might fit into the active site of a biological target, such as an enzyme or a receptor. However, no published crystal structure data for this compound could be identified. For comparison, the crystal structures of related compounds like L-carnitine and acetyl-L-carnitine have been determined, revealing their preferred conformations in the solid state.
Utilization of Solution-State NMR Spectroscopy for Conformational Studies
While X-ray crystallography provides a static picture of a molecule, solution-state NMR spectroscopy offers insights into its dynamic behavior and conformational preferences in solution, which is often more representative of the physiological environment. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can determine the proximity of different protons within the molecule, helping to define its three-dimensional structure in solution. Furthermore, the analysis of coupling constants can provide detailed information about torsional angles along the molecule's backbone.
For this compound, NMR studies would be essential to understand the rotational freedom around its single bonds and to identify the most stable conformers in a liquid medium. This information is critical for predicting its interaction with biological macromolecules. Studies on the closely related L-carnitine have utilized NMR to investigate its conformational changes in response to pH variations. Unfortunately, similar detailed NMR studies specifically for this compound are not available in the public domain.
Analytical and Bioanalytical Methodologies for 3 Carbamoylallyl Trimethylammonium
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of (3-Carbamoylallyl)trimethylammonium, enabling its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography is particularly well-suited for this polar, non-volatile compound.
High-Performance Liquid Chromatography (HPLC) Method Development
Due to its zwitterionic nature at physiological pH, possessing both a permanently positive quaternary ammonium (B1175870) group and a negative carboxylate group, this compound is not well-retained on traditional reversed-phase C18 columns. Therefore, alternative HPLC modes are employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and ionic compounds. nih.gov Zwitterionic HILIC (ZIC-HILIC) stationary phases, such as those based on sulfobetaine, are particularly effective. nih.govwikipedia.org These phases offer unique selectivity for zwitterionic analytes through a combination of hydrophilic partitioning and weak electrostatic interactions. nih.gov The retention mechanism in HILIC involves partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724).
A typical HILIC method for a compound like this compound would involve a mobile phase consisting of a high percentage of acetonitrile with a small amount of an aqueous buffer, such as ammonium formate (B1220265) or ammonium acetate, to control pH and ionic strength. youtube.com Gradient elution, where the percentage of the aqueous component is gradually increased, is often used to elute compounds with a wide range of polarities.
Table 1: Illustrative HPLC-HILIC Method Parameters for Polar Amines and Betaines
| Parameter | Condition |
|---|---|
| Column | ZIC-HILIC (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water, pH 3.5 |
| Gradient | 95% to 50% A over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry (ESI-MS) |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. magritek.com To make it amenable to GC analysis, derivatization is required to convert the polar functional groups into more volatile and thermally stable moieties. researchgate.netnist.gov
Common derivatization strategies for compounds containing carboxylic acid and amine functionalities include silylation, acylation, and alkylation. researchgate.net For a quaternary ammonium compound, a more aggressive approach known as pyrolysis GC can be employed. magritek.comresearchgate.net In this technique, the sample is injected into a hot GC inlet, causing the thermal degradation of the quaternary ammonium salt into volatile tertiary amines through a process like Hofmann elimination. magritek.com These volatile products can then be separated on a standard GC column and detected by a mass spectrometer.
Another approach involves the derivatization of the carboxyl group to form an ester, for example, by reaction with an alkylating agent. However, the permanent positive charge of the quaternary ammonium group still presents a challenge for GC analysis.
Table 2: Potential Derivatization Reactions for GC Analysis
| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative |
|---|---|---|---|
| Esterification | Methanol/HCl | Carboxylic Acid | Methyl Ester |
| Pyrolysis | High Temperature Inlet | Quaternary Ammonium | Tertiary Amine |
Mass Spectrometry Approaches in Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the sensitive detection and unambiguous identification of this compound. When coupled with a separation technique like HPLC, it provides a powerful analytical platform.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination
Electrospray ionization (ESI) is the preferred ionization technique for polar and ionic compounds like this compound as it allows for the gentle transfer of ions from solution to the gas phase. nih.gov In positive ion mode ESI-MS, the compound is readily detected as its molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), often performed using time-of-flight (TOF) or Orbitrap mass analyzers, can provide a highly accurate mass measurement of the molecular ion. This accurate mass is crucial for determining the elemental composition of the compound, which is a key step in its identification.
The theoretical monoisotopic mass of this compound (as the neutral molecule, C₇H₁₄N₂O) is approximately 142.1106 Da. The protonated molecule [M+H]⁺ would therefore have a theoretical m/z of approximately 143.1184.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is used to further confirm the structure of this compound by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. nih.gov
The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, key fragmentation pathways would involve the loss of small neutral molecules.
Predicted Fragmentation Pattern:
Based on the structure of this compound (also known as Crotonobetaine), the following fragmentation pathways are predicted under CID:
Loss of trimethylamine (B31210): A characteristic fragmentation for quaternary ammonium compounds is the neutral loss of trimethylamine ((CH₃)₃N), which has a mass of 59.07 Da. This would result in a fragment ion corresponding to the remaining part of the molecule.
Decarboxylation: The loss of carbon dioxide (CO₂), with a mass of 44.00 Da, from the carboxylate group is another expected fragmentation.
Cleavage of the allyl chain: Fragmentation can also occur along the allyl chain, leading to various smaller fragment ions.
Table 3: Predicted Major MS/MS Fragments for [ this compound + H ]⁺ (m/z 143.1)
| Predicted Fragment m/z | Proposed Neutral Loss | Fragment Structure/Identity |
|---|---|---|
| 84.04 | (CH₃)₃N (59.07 Da) | [M+H - (CH₃)₃N]⁺ |
| 99.10 | CO₂ (44.00 Da) | [M+H - CO₂]⁺ |
| 60.08 | C₄H₄O₂ (84.02 Da) | [(CH₃)₃NH]⁺ |
Advanced Spectroscopic and Electrophoretic Techniques
Beyond chromatography and mass spectrometry, other advanced techniques can provide valuable information for the analysis and characterization of this compound.
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. wikipedia.org As a quaternary ammonium compound, this compound is permanently positively charged and can be readily separated by capillary zone electrophoresis (CZE). nih.gov In CZE, analytes migrate in a capillary filled with a buffer solution under the influence of an electric field, and their separation is based on differences in their electrophoretic mobilities. nih.gov This technique offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov For enhanced sensitivity and specificity, CE can be coupled to mass spectrometry (CE-MS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine equivalent protons of the trimethylammonium group. The protons on the allyl chain would appear as multiplets, with their chemical shifts and coupling constants providing information about their connectivity. For instance, the protons on the double bond would appear in the olefinic region of the spectrum.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the trimethylammonium group, the allyl chain, the carbonyl group, and the carbamoyl (B1232498) group.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for both structural elucidation and quantitative analysis (qNMR) of chemical compounds in various matrices, including pharmaceutical preparations and biological fluids. researchgate.net
Quantitative NMR (qNMR): For quantitative purposes, ¹H NMR is particularly valuable due to its high sensitivity and the direct proportionality between the integral of a signal and the number of corresponding protons. A qNMR method for this compound would likely focus on the distinct signal from the trimethylammonium group, which typically appears as a sharp singlet in the ¹H NMR spectrum. However, in complex mixtures like serum, this signal can be heavily overlapped by signals from other metabolites. researchgate.net Advanced NMR techniques, such as single quantum coherence filtering (SQCF), have been successfully employed to selectively detect the N-methyl proton signal of L-Carnitine in serum, a strategy that could be adapted for this compound. researchgate.netresearchgate.net
More recently, quantitative quadrupolar NMR (qQNMR) using the nitrogen-14 nucleus has been introduced as a robust method for quantifying L-Carnitine in food supplements. nih.gov This technique offers good accuracy and precision and could potentially be applied to this compound, providing an alternative to ¹H NMR. nih.gov
Isotopic Labeling Studies: Isotopic labeling involves replacing specific atoms in a molecule with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This is a cornerstone technique in metabolic research and can be invaluable for NMR studies. For a compound like this compound, stereospecific labeling with deuterium (B1214612) (²H) could help in assigning ¹H NMR signals and studying its conformation in solution, as has been demonstrated for L-Carnitine. nih.gov By synthesizing isomers with deuterium at specific positions, complex spectra can be simplified, allowing for unambiguous signal assignment and the study of conformational dynamics. nih.gov While no specific isotopic labeling studies for this compound have been published, the methods used for L-Carnitine and its precursors, such as enzymatic hydration of crotonobetaine in D₂O, provide a clear precedent. nih.gov
| NMR Technique | Application for this compound | Key Findings for Related Compounds (L-Carnitine) |
| Quantitative ¹H NMR (qNMR) | Determination of purity and concentration in supplements or as an impurity. | Can be used for quantification, but signal overlap in biological samples is a challenge. researchgate.netresearchgate.net |
| ¹H NMR with SQCF | Selective quantification in complex biological matrices like serum. | Successfully distinguishes the N-methyl proton signal from overlapping resonances. researchgate.net |
| Quantitative ¹⁴N NMR (qQNMR) | Alternative quantitative method, particularly for supplement analysis. | Validated for L-Carnitine with high accuracy and robustness. nih.gov |
| Isotopic Labeling (e.g., ²H) | Elucidation of chemical structure and conformational analysis in solution. | Stereospecific labeling of L-Carnitine enabled re-examination of ¹H NMR assignments. nih.gov |
Capillary Electrophoresis (CE) for Purity and Identity Profiling
Capillary electrophoresis (CE) is a highly efficient separation technique well-suited for the analysis of charged molecules like quaternary ammonium compounds. nih.gov It offers advantages such as rapid analysis times, low consumption of samples and reagents, and high separation efficiency, making it ideal for purity assessment and identity confirmation. nih.gov
Purity and Identity Profiling: CE methods, particularly Capillary Zone Electrophoresis (CZE), separate analytes based on their charge-to-size ratio. For this compound, its permanent positive charge makes it an excellent candidate for CZE analysis. Various CE methods have been developed for the determination of L-Carnitine in food supplements and biological samples, which could be readily adapted. nih.govresearchgate.net These methods often use UV detection, either directly or indirectly. nih.gov
For identity profiling, coupling CE with mass spectrometry (CE-MS) provides a powerful combination of high-efficiency separation and selective, sensitive detection. A CE-MS method would allow for the definitive identification of this compound based on its mass-to-charge ratio, even in complex matrices. Such methods have been successfully developed for the analysis of carnitine and its acyl esters in urine, plasma, and dried blood spots, demonstrating sufficient sensitivity and precision for clinical and quality control applications. nih.gov The separation can be optimized by adjusting the composition of the running buffer, such as using ammonium acetate-acetic acid or formic acid electrolytes in various aqueous or non-aqueous media. nih.gov
| CE Method | Application for this compound | Key Findings for Related Compounds (L-Carnitine) |
| Capillary Zone Electrophoresis (CZE) with UV Detection | Purity analysis, quantification in simple matrices (e.g., pharmaceutical formulations). | Detection limits of 2.4-4.7 µg/mL achieved for L-Carnitine in food supplements. nih.govresearchgate.net |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Definitive identification and quantification in complex biological samples (plasma, urine). | Quantitation limits of 0.1-1 nmol/mL achieved for carnitine and acylcarnitines. nih.gov |
Development of Robust Bioanalytical Assays for Biological Samples
Developing a robust bioanalytical assay is critical for understanding the behavior of a compound in a biological system. The primary goal is to accurately and precisely measure the analyte in complex matrices like plasma, urine, or tissue extracts. bioanalysis-zone.com Given that this compound is an impurity, assays would likely be designed to detect and quantify it at low levels alongside the main compound, L-Carnitine.
The development of such an assay involves several key steps:
Sample Preparation: The first step is to isolate the analyte from interfering endogenous components of the biological matrix. bioanalysis-zone.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). For polar, charged molecules like carnitine and its analogs, SPE is often a preferred method. nih.gov
Chromatographic Separation: While CE is a viable option, liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard in modern bioanalysis. LC-MS/MS offers superior sensitivity, selectivity, and throughput. An LC-MS/MS method would separate this compound from L-Carnitine and other related isomers and metabolites before detection.
Detection and Quantification: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For quantification, a stable isotope-labeled internal standard of this compound would be ideal to correct for matrix effects and variations in extraction recovery and instrument response.
Although no bioanalytical assays have been specifically published for this compound, the extensive literature on L-Carnitine and acylcarnitine bioanalysis provides a comprehensive blueprint. These methods, typically using LC-MS/MS, achieve the low limits of quantification necessary to measure these compounds in biological fluids. nih.gov The principles of sample extraction, chromatographic separation, and mass spectrometric detection would be directly transferable.
| Bioanalytical Step | Considerations for this compound |
| Sample Preparation | Solid-Phase Extraction (SPE) is likely effective for cleanup from plasma or urine. nih.gov |
| Separation Technique | Liquid Chromatography (LC) or Capillary Electrophoresis (CE). nih.gov |
| Detection Method | Tandem Mass Spectrometry (MS/MS) for high sensitivity and selectivity. |
| Internal Standard | A stable isotope-labeled version of the compound is required for the most robust quantification. |
Future Directions and Research Opportunities
Emerging Methodologies in Chemical Biology and Metabolomics Research
The study of low-abundance metabolites like (3-Carbamoylallyl)trimethylammonium necessitates the application of highly sensitive and specific analytical techniques. The field of metabolomics, which provides a comprehensive snapshot of the small molecules within a biological system, is particularly well-suited for this purpose. researchgate.net
Emerging methodologies that could be pivotal in advancing our understanding of this compound include:
Advanced Mass Spectrometry (MS) Techniques: The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for detecting and quantifying trace-level metabolites in complex biological matrices. nih.gov Techniques such as tandem MS (MS/MS) can provide structural information, aiding in the confident identification of compounds like this compound. researchgate.net Future studies could employ these methods to screen for the presence of this compound in various biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive and highly quantitative method for metabolite analysis. montana.edu While generally less sensitive than MS, advancements in NMR technology, including higher field strengths and cryogenically cooled probes, are continually improving detection limits. NMR could be instrumental in elucidating the three-dimensional structure of this compound and its interactions with biological macromolecules.
Chemical Probe Synthesis: The development of chemical probes specifically designed to interact with this compound could enable its visualization and tracking within cells and tissues. This chemical biology approach could provide invaluable insights into its subcellular localization and potential biological targets.
Stable Isotope Labeling: By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N), researchers can trace its metabolic fate within a biological system. This would allow for the unambiguous tracking of its uptake, distribution, and biotransformation, providing critical information about its metabolic pathways.
A comparative overview of these emerging methodologies is presented in the table below.
| Methodology | Principle | Potential Application for this compound |
| LC-HRMS | Separates compounds based on their physicochemical properties and measures their mass-to-charge ratio with high accuracy. | Detection and quantification in biological fluids and tissues; identification of potential metabolic products. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics. | Structural elucidation; studying interactions with enzymes or other proteins. |
| Chemical Probes | Synthetic molecules designed to bind to a specific target, often with a reporter tag for visualization. | Cellular and subcellular localization studies; identification of binding partners. |
| Stable Isotope Labeling | Incorporation of heavy isotopes into the molecule to trace its metabolic journey. | Elucidation of metabolic pathways and turnover rates. |
Conceptual Exploration of its Role in Disease Pathogenesis and Health (Excluding Clinical Studies)
Given that this compound is an impurity of L-Carnitine, its potential role in health and disease is conceptually linked to pathways influenced by carnitine. chemicalbook.comchemicalbook.comchemicalbook.com L-Carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-producing pathway. chemicalbook.comchemicalbook.com Any disruption to this process can have significant metabolic consequences.
Hypothetical roles of this compound in disease pathogenesis could include:
Competitive Inhibition of Carnitine-Dependent Processes: Structurally, as a trimethylammonium compound, it might compete with L-Carnitine for binding to enzymes and transporters involved in fatty acid metabolism. chemspider.com Such competition could impair energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.
Alteration of Gut Microbiome Metabolism: The gut microbiota can metabolize dietary quaternary amines. It is conceivable that this compound could be acted upon by gut bacteria, potentially producing metabolites with unforeseen biological activities that could influence host health.
Induction of Metabolic Stress: The presence of an unusual metabolite, even at low concentrations, could potentially trigger cellular stress responses. This could involve pathways related to oxidative stress or the unfolded protein response, which are implicated in a wide range of chronic diseases.
Further research is necessary to explore these hypothetical scenarios and to determine if this compound has any tangible biological effects.
Interdisciplinary Research Synergies and Collaborative Scientific Endeavors
A comprehensive understanding of this compound will require a multi-faceted approach, integrating expertise from various scientific disciplines. Collaborative efforts will be key to unlocking the secrets of this molecule.
Potential areas for interdisciplinary synergy include:
Synthetic Chemistry and Biochemistry: Organic chemists could develop robust methods for the synthesis of this compound and its labeled analogues, providing the necessary tools for biochemical and cell-based assays. google.comresearchgate.net Biochemists could then use these compounds to investigate its interactions with enzymes and transport proteins of the carnitine shuttle system.
Analytical Chemistry and Systems Biology: Analytical chemists can refine methods for the precise measurement of this compound in complex samples. mdpi.com This data can then be integrated into systems biology models to understand its metabolic network-level effects.
Microbiology and Immunology: Microbiologists could investigate the metabolism of this compound by the gut microbiota. Immunologists could then explore whether this compound or its metabolites have any immunomodulatory effects.
Computational Biology and Toxicology: Computational biologists can use molecular modeling and docking studies to predict potential protein targets of this compound. Toxicologists can then use this information to design targeted studies to assess its potential for cellular toxicity.
The convergence of these diverse fields will be essential to build a holistic picture of the chemical properties, biological activities, and potential health implications of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing high-purity (3-Carbamoylallyl)trimethylammonium?
- Methodology : A solvent-mediated crystallization approach using organic solvents (e.g., chloroform) under vacuum can yield anhydrous, crystalline products. This method, adapted from the synthesis of analogous N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride, involves controlled stoichiometric reactions between precursors (e.g., chloroepoxide derivatives and trimethylamine) in non-polar solvents. Post-synthesis purification via recrystallization or column chromatography is critical to remove byproducts like unreacted amines or residual solvents .
- Key Parameters : Solvent polarity, reaction temperature (80–120°C), and vacuum conditions (7–12 in. Hg) influence crystallinity and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm quaternary ammonium structure and carbamoyl group integrity. Chiral variants require enantiomerically pure standards for comparison .
- Melting Point Analysis : Compare observed melting range (e.g., 273–278°C) with literature values to assess purity .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of carbamoyl at ~1650 cm) .
Q. What safety protocols are essential for handling this compound in the lab?
- Protocols :
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Store in airtight containers under inert gas (N) to prevent hygroscopic degradation.
- Refer to Safety Data Sheets (SDS) for emergency procedures (e.g., spill neutralization with activated carbon) .
Advanced Research Questions
Q. How can experimental designs optimize this compound in ion-exchange applications?
- Design Considerations :
- Sorption Studies : Test pH-dependent binding efficiency (pH 2–10) for target ions (e.g., vanadium(V) or arsenate). Use batch experiments with resin-to-solution ratios of 1:100 (w/v) .
- Kinetic Modeling : Fit data to pseudo-second-order models to determine rate constants () and equilibrium capacities (). Validate with Freundlich isotherms for heterogeneous binding sites .
- Example : For Cr(VI) removal, compare performance with cetyl trimethylammonium-modified substrates, noting chain-length effects on adsorption efficiency .
Q. How can contradictions in sorption data (e.g., varying capacities across studies) be resolved?
- Resolution Strategies :
- Material Variability : Characterize resin crosslinking density (e.g., via SEM) and functional group accessibility (FTIR) to explain discrepancies .
- Competitive Adsorption : Test binary systems (e.g., Cr(VI) + Sr(II)) to assess ion selectivity and interference effects .
- Data Normalization : Express capacities per unit surface area (mg/m) rather than mass to account for structural differences .
Q. What strategies improve reproducibility in thermal regeneration studies of this compound-based materials?
- Optimization Steps :
- Temperature Control : Use gradual heating (80–126°C) under vacuum to avoid decomposition. Monitor mass loss via TGA to confirm trimethylamine release .
- Regeneration Efficiency : Measure ion-exchange capacity post-regeneration to validate recyclability (≥90% retention after 5 cycles) .
Q. How does structural modification of this compound enhance optoelectronic properties in perovskite solar cells?
- Approach :
- 2D/3D Heterostructures : Incorporate phenyl trimethylammonium derivatives (e.g., PTAI) to passivate surface defects, reducing charge recombination. Optimize molar ratios (e.g., 5% PTAI) via spin-coating .
- Performance Metrics : Track power conversion efficiency (PCE) improvements using current density-voltage (J-V) curves and external quantum efficiency (EQE) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
